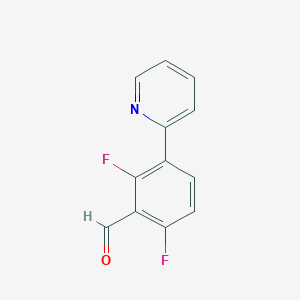

2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde

説明

2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde is a fluorinated aromatic aldehyde with a pyridinyl substituent at the 3-position. Its molecular formula is C₁₂H₇F₂NO, with a molecular weight of 219.19 g/mol. The compound features two fluorine atoms at the 2- and 6-positions of the benzene ring, which enhance its electron-withdrawing properties and influence its reactivity in organic synthesis and coordination chemistry.

Synthesis of this compound typically involves cyclometalation reactions, as demonstrated in the preparation of iridium complexes, where it serves as a cyclometalating ligand. Key spectroscopic data include ¹H-NMR signals for the aldehyde proton (δ ~10.0 ppm) and pyridinyl protons (δ ~7.2–8.7 ppm), as well as IR stretches for the aldehyde carbonyl (~1700 cm⁻¹) and aromatic C–F bonds (~1250 cm⁻¹) .

特性

IUPAC Name |

2,6-difluoro-3-pyridin-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-10-5-4-8(12(14)9(10)7-16)11-3-1-2-6-15-11/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXNMLWGIYPMPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C(=C(C=C2)F)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde typically involves the introduction of fluorine atoms and the pyridin-2-yl group onto the benzaldehyde core. One common method involves the reaction of 2,6-difluorobenzaldehyde with pyridine derivatives under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply. The scalability of the synthetic route would depend on the availability of starting materials and the efficiency of the reaction steps.

化学反応の分析

Types of Reactions

2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 2,6-Difluoro-3-(pyridin-2-yl)benzoic acid.

Reduction: 2,6-Difluoro-3-(pyridin-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

Material Science: The compound is used in the development of luminescent materials and organic light-emitting diodes (OLEDs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of 2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability. The pyridin-2-yl group can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional uniqueness of 2,6-difluoro-3-(pyridin-2-yl)benzaldehyde is best understood through comparison with analogs. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs):

- The 2,6-difluoro substitution in the target compound creates a strongly electron-deficient benzene ring, enhancing its reactivity in nucleophilic aromatic substitution (NAS) and coordination chemistry. In contrast, CF₃-substituted analogs (e.g., 2,6-difluoro-3-(trifluoromethyl)benzaldehyde) exhibit even greater electron withdrawal but reduced solubility in polar solvents .

- Pyridinyl vs. Vinyl-Pyridinyl Groups: The direct pyridin-2-yl attachment in the target compound allows for stronger π-conjugation in metal complexes compared to the vinyl-linked analog (trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde), which may reduce electronic delocalization .

Research Findings and Trends

Recent studies highlight the superiority of 2,6-difluoro-3-(pyridin-2-yl)benzaldehyde in photophysical applications. For example:

- Iridium Complexes: Complexes derived from this ligand exhibit 20–30% higher photoluminescence quantum yields than those with CF₃-substituted analogs, attributed to balanced electron withdrawal and π-conjugation .

- Crystallographic Data: Unlike trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde (monoclinic P21/c), the target compound’s derivatives often crystallize in lower-symmetry space groups, influencing packing efficiency in solid-state materials .

生物活性

2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde is a fluorinated aromatic compound with significant biological activity. Its structure, characterized by the presence of fluorine atoms and a pyridine ring, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H8F2N1O

- Molecular Weight : 223.19 g/mol

- Structure : The compound consists of a benzaldehyde moiety substituted with two fluorine atoms at the 2 and 6 positions and a pyridine ring at the 3 position.

Biological Activity Overview

The biological activities of 2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde have been studied in various contexts, particularly its potential as an antiviral agent and its interactions with enzymes.

Antiviral Activity

Recent studies have highlighted the compound's effectiveness against several viral strains, particularly enveloped viruses such as SARS-CoV-2 and influenza A virus. The antiviral mechanisms include:

- Inhibition of Viral Entry : The compound has been shown to inhibit the fusion of viral membranes with host cell membranes, thereby preventing viral entry into cells.

- Targeting Zinc Finger Proteins : It interacts with zinc finger proteins, disrupting their function and altering cellular responses to viral infections .

Enzyme Inhibition

The compound also exhibits inhibitory effects on key enzymes involved in neurotransmission:

- Acetylcholinesterase (AChE) : Inhibiting AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

- Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE inhibition can also contribute to cognitive enhancement .

The mechanisms underlying the biological activity of 2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde include:

- Binding Affinity : The compound binds to specific target proteins, altering their conformation and function.

- Disruption of Cellular Pathways : By inhibiting key enzymes and proteins, it disrupts various cellular pathways involved in metabolism and signaling.

Study on Antiviral Efficacy

A recent preclinical study demonstrated that 2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde displayed significant antiviral activity against SARS-CoV-2. The study reported a dose-dependent response where higher concentrations led to greater inhibition of viral replication .

Neuroprotective Effects

Another study investigated the effects of this compound on cognitive function in animal models. The results indicated that administration of 2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde improved memory retention and learning capabilities by enhancing cholinergic transmission through AChE inhibition .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。